Methyl [2,3'-bipyridine]-3-carboxylate
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Overview
Description
Methyl [2,3’-bipyridine]-3-carboxylate is a bipyridine derivative, a class of compounds known for their extensive use in various fields such as coordination chemistry, catalysis, and materials science. Bipyridine derivatives are characterized by the presence of two pyridine rings connected by a single bond, which can coordinate with metal ions, making them valuable ligands in transition-metal catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl [2,3’-bipyridine]-3-carboxylate, typically involves coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and aryl halides, also catalyzed by palladium.
Negishi Coupling: This reaction involves the use of organozinc compounds with aryl halides.
Ullmann Coupling: This method involves the coupling of aryl halides using copper as a catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and the use of sulfur and phosphorus compounds have also been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl [2,3’-bipyridine]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [2,3’-bipyridine]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl [2,3’-bipyridine]-3-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis and electron transfer .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used due to steric hindrance but still valuable in specific applications.
Uniqueness
Methyl [2,3’-bipyridine]-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and coordination properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-7-14-11(10)9-4-2-6-13-8-9/h2-8H,1H3 |
InChI Key |
YPXXBAVSCPHPDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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